molecular formula C6H4N4O B1314553 Pyridine-4-carbonyl azide

Pyridine-4-carbonyl azide

Cat. No. B1314553
M. Wt: 148.12 g/mol
InChI Key: VYMROWZUHYKURR-UHFFFAOYSA-N
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Patent
US05541186

Procedure details

6.15 g of isonicotinic acid and 5.55 g of triethylamine were dissolved in 50 ml of acetone. 6 g of ethyl chloroformate were added dropwise to this solution which had been cooled to -10° C. After 2 hours a solution of 5 g of NaN3 dissolved in 20 ml of H2O was added dropwise at 0° C. After 1 hour at room temperature the solid was filtered off and discarded. The solution was distilled at room temperature and the residue was extracted with dichloromethane. After drying over MgSO4 the solvent was distilled off and the liquid remaining behind was filtered over silica gel with dichloromethane as the eluent. There was obtained 4-pyridylcarboxylic acid azide as a colorless liquid which crystallized in a deep freezer (-18° C.). IR: 2141, 2190 cm-1 (N3).
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.ClC(OCC)=O.[N-:23]=[N+:24]=[N-:25].[Na+]>CC(C)=O.O>[N:5]1[CH:6]=[CH:7][C:2]([C:1]([N:23]=[N+:24]=[N-:25])=[O:9])=[CH:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)O
Name
Quantity
5.55 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C
FILTRATION
Type
FILTRATION
Details
After 1 hour at room temperature the solid was filtered off
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled at room temperature
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4 the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off
FILTRATION
Type
FILTRATION
Details
the liquid remaining behind was filtered over silica gel with dichloromethane as the eluent

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C(=O)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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